An In-depth Technical Guide to the Chemical Properties of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane
An In-depth Technical Guide to the Chemical Properties of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane, with a particular focus on its relevance to researchers, scientists, and drug development professionals.
Chemical and Physical Properties
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane, also known by synonyms such as Dynasylan 1411, is a bifunctional organosilane possessing both amino groups and hydrolyzable methoxysilyl groups.[1] This unique structure allows it to act as a versatile coupling agent and surface modifier.[2] Its chemical structure is N'-[3-[dimethoxy(methyl)silyl]propyl]ethane-1,2-diamine.[1]
Quantitative Data Summary
The key physical and chemical properties of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C8H22N2O2Si | [1][3] |
| Molecular Weight | 206.36 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Density | 0.968 - 0.980 g/mL at 20-25 °C | [2][3] |
| Boiling Point | 146 °C at 15 mmHg; 259 °C | [2][3] |
| Melting Point | 176-177 °C | [3] |
| Flash Point | 220 °F (104.4 °C) | [3] |
| Refractive Index (n20/D) | 1.445 - 1.450 | [2][3] |
| Water Solubility | 860-1000 g/L at 20 °C (reacts) | [3] |
| Vapor Pressure | 0-12790 Pa at 20-25 °C | [3] |
| pKa | 10.01 ± 0.19 (Predicted) | [3] |
| LogP | -4 to -0.82 at 20 °C | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane.
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¹H NMR: The proton NMR spectrum of the hydrolyzed form in D₂O shows the absence of methoxy group peaks (around 3 ppm) and the presence of multiplets for the propyl and ethyl moieties at approximately 0.65, 1.65, and 2.9 ppm.[3]
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²⁹Si NMR: Solid-state ²⁹Si CP MAS-NMR spectroscopy reveals peaks around -15 ppm and -22 ppm, corresponding to silicon atoms linked to one or two -O-Si substituents, respectively, indicating condensation.[3]
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Mass Spectrometry: The NIST number for the GC-MS of this compound is 233779.[1]
Chemical Reactivity
The reactivity of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane is dominated by its two key functional groups: the amino groups and the methoxysilyl group.
Hydrolysis and Condensation
The methoxy groups are susceptible to hydrolysis in the presence of water, forming silanol (Si-OH) groups and releasing methanol.[2] These silanol groups are reactive and can condense with each other to form stable siloxane (Si-O-Si) bonds, leading to oligomers or polymeric structures.[3] This reactivity is fundamental to its application as a surface modifier and coupling agent. The hydrolysis and condensation pathway is depicted below.
Reactions of the Amino Groups
The primary and secondary amino groups are basic and can undergo typical amine reactions. They can react with electrophiles such as alkyl halides, acid chlorides, and carbonyl compounds. For instance, they can form Schiff bases through condensation with aldehydes and ketones.
Experimental Protocols
Synthesis
A general procedure for the synthesis of a similar compound, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, involves the reaction of 3-chloropropyltrimethoxysilane with an excess of ethylenediamine. A plausible adaptation for the methyldimethoxy variant is as follows:
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Reaction Setup: A four-necked flask is equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel.
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Reactants: The flask is charged with a significant molar excess of ethylenediamine. The system is heated to 80-90 °C.
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Addition: 3-Chloropropylmethyldimethoxysilane is added dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature.
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Ripening: The reaction mixture is stirred for an additional hour at the same temperature to ensure the completion of the reaction.
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Workup: Excess ethylenediamine is removed by distillation. The remaining mixture is cooled, and the precipitated ethylenediamine hydrochloride is separated.
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Purification: The crude product is then purified by vacuum distillation.
Characterization
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Sample Preparation: A small drop of the liquid sample is placed between two KBr plates to form a thin film.
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Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹.
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Expected Peaks: Look for characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), Si-O-C stretching (around 1080 and 820 cm⁻¹), and Si-C stretching (around 1250 cm⁻¹).
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Sample Preparation: For ¹H and ¹³C NMR, dissolve a few milligrams of the sample in a deuterated solvent such as chloroform-d (CDCl₃). For studying hydrolysis, D₂O can be used.
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Analysis: Acquire ¹H, ¹³C, and optionally ²⁹Si NMR spectra.
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Interpretation: Analyze the chemical shifts, integrations, and coupling patterns to confirm the structure.
Applications in Drug Development
The unique properties of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane make it a valuable tool in drug development, primarily for the surface functionalization of drug delivery systems.[4]
Surface Modification of Nanoparticles
This silane is widely used to modify the surface of inorganic nanoparticles, such as silica and magnetic nanoparticles, to introduce amino groups. These amino groups can then be used to attach drugs, targeting ligands, or polymers like polyethylene glycol (PEG) to improve biocompatibility and circulation time.
Bioconjugation
The amino groups on the functionalized surface can serve as anchor points for the covalent attachment of biomolecules through various cross-linking chemistries. This is essential for creating targeted drug delivery systems where a ligand on the nanoparticle surface directs it to specific cells or tissues.
The workflow for utilizing N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane in the development of a targeted drug delivery system is illustrated below.
